
6,6'-Dibromo-1,1',2,2'-tetrahydro-5,5'-biacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by the presence of two bromine atoms attached to the acenaphthylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene typically involves the bromination of 1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of 6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene can be achieved through a continuous flow process. This method involves the controlled addition of bromine to a solution of 1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene in a suitable solvent. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the parent hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include quinones and other oxidized forms.
Reduction Reactions: The major product is 1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene.
Scientific Research Applications
6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of 6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Binding: It can interact with receptors, altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6,6’-Dibromo-1,1’-bi-2-naphthol
- 6,6’-Dibromo-1,1’-biacenaphthylene
- 6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene
Uniqueness
6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene is unique due to its tetrahydro structure, which imparts different chemical and physical properties compared to its fully aromatic counterparts
Properties
CAS No. |
144509-29-5 |
|---|---|
Molecular Formula |
C24H16Br2 |
Molecular Weight |
464.2 g/mol |
IUPAC Name |
5-bromo-6-(6-bromo-1,2-dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C24H16Br2/c25-19-11-7-15-3-1-13-5-9-17(23(19)21(13)15)18-10-6-14-2-4-16-8-12-20(26)24(18)22(14)16/h5-12H,1-4H2 |
InChI Key |
FNGLIOAFHOYMDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=C(C=CC1=C23)C4=C5C(=CC=C6C5=C(CC6)C=C4)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


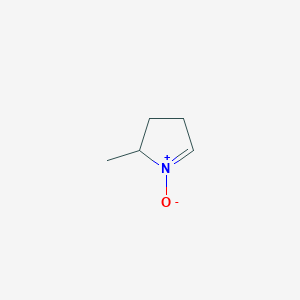
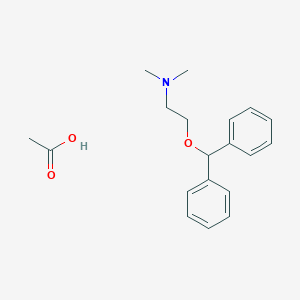
![2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol](/img/structure/B12545594.png)
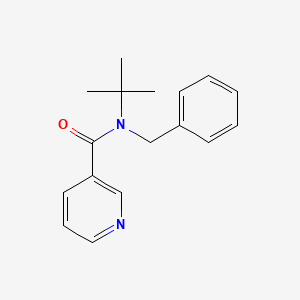
![4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide](/img/structure/B12545599.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-heptyl-1,3,4-oxadiazole](/img/structure/B12545603.png)
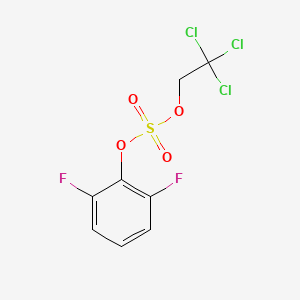
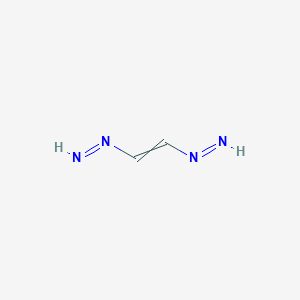
![2-(1-Chloro-3-{[tri(propan-2-yl)silyl]oxy}propylidene)cyclopentan-1-one](/img/structure/B12545615.png)
![2-(3-{2-[(4-Methoxyphenyl)tellanyl]ethoxy}propyl)-6-methylpyridine](/img/structure/B12545625.png)
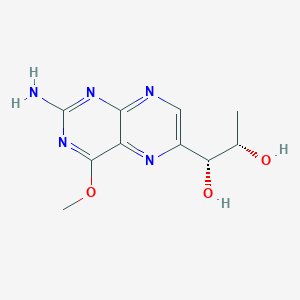
![2-{2-[(Oct-1-en-1-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B12545641.png)
![N-[2-(Pyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12545649.png)
![7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol](/img/structure/B12545652.png)
